![molecular formula C16H19N3O3 B5502821 3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

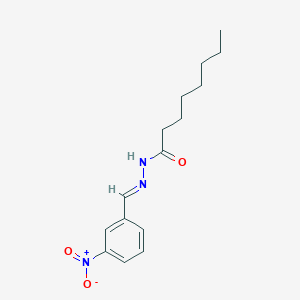

The synthesis of quinazoline derivatives, including those with piperidine rings, has been explored for their potential as antihypertensive agents. For instance, a series of piperidine derivatives with a 2-oxo-1, 2, 3, 4-tetrahydro-quinazoline or 2, 4-dioxo-1, 2, 3, 4-tetrahydroquinazoline ring at the 4-position were prepared and tested for antihypertensive activity. Among these, specific compounds produced relatively strong hypotension in spontaneously hypertensive rat models, highlighting the significance of the synthesis approach in developing potential therapeutic agents (Takai et al., 1986).

Molecular Structure Analysis

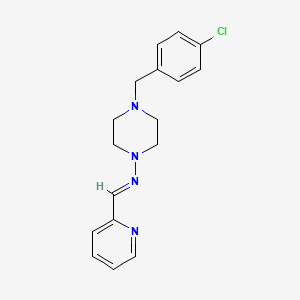

The molecular structure of quinazolinedione derivatives has been characterized through various techniques, including IR, GC-MS, and NMR spectroscopy. For example, the structure of 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline, a potential anti-malarial agent, was elucidated, demonstrating the compound's complex structure and potential for further pharmaceutical application (Guo Qian-yi, 2011).

Chemical Reactions and Properties

Quinazolinediones undergo various chemical reactions, reflecting their versatility and potential in medicinal chemistry. For instance, the interaction with aromatic aldehydes in the presence of piperidine has led to the synthesis of triazoloquinazolinones, showcasing the reactivity and potential for developing novel compounds with significant biological activities (El‐Hiti, 1997).

Physical Properties Analysis

The physical properties of quinazolinediones, such as solubility, melting point, and crystal structure, are crucial for their development into pharmacologically active agents. The crystal structure of certain quinazolinedione derivatives has been determined, providing insight into their stability and interactions at the molecular level, which is essential for drug design and synthesis (Tien et al., 2020).

Wissenschaftliche Forschungsanwendungen

Antihypertensive Agents

Research has shown that derivatives of piperidine with a quinazoline ring system, including structures similar to 3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione, have potential as antihypertensive agents. A study explored the synthesis of piperidine derivatives with a 2-oxo-1, 2, 3, 4-tetrahydro-quinazoline ring and found that some compounds exhibited significant hypotensive activity in spontaneously hypertensive rat models (Takai et al., 1986).

Inhibitors of Smooth Muscle Contraction

Compounds with a structure related to 3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione have been studied for their potential to inhibit the contractile function of smooth muscle. A series of 3-substituted and 1-methyl-3-substituted 2,4(1H,3H)-quinazolinediones were synthesized and some showed inhibitory action on smooth muscle contraction (Akgün et al., 1988).

Antimicrobial Activity

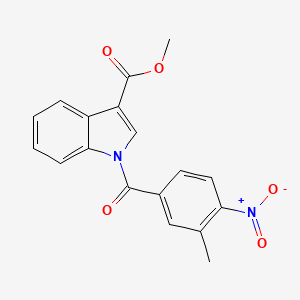

NY-198, a difluorinated quinolone with a structure bearing resemblance to 3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione, exhibited broad antibacterial spectrum activity. It showed similar in vitro antibacterial activity to ofloxacin and norfloxacin and demonstrated excellent efficacy against various systemic infections in mice (Hirose et al., 1987).

Anticonvulsant Activity

The synthesis of 3-amino-2,4(1H,3H)-quinazolinediones, related to the compound of interest, was explored for potential anticonvulsant activities. Several of these synthesized compounds exhibited anticonvulsant activity in mice, suggesting potential applications in managing seizure disorders (Kornet et al., 1984).

Anticancer Agents

Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which share structural features with 3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione, identified compounds with promising anticancer properties. Some derivatives showed strong anticancer activity relative to doxorubicin, a standard chemotherapy medication (Rehman et al., 2018).

Eigenschaften

IUPAC Name |

3-methyl-1-(2-oxo-2-piperidin-1-ylethyl)quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-17-15(21)12-7-3-4-8-13(12)19(16(17)22)11-14(20)18-9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBUBCRADXTMNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)

![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)

![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)

![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)

![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)

![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)

![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)